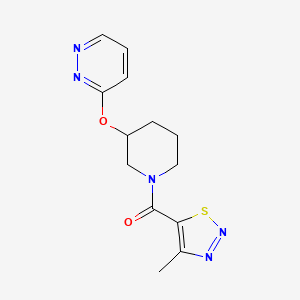

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-9-12(21-17-15-9)13(19)18-7-3-4-10(8-18)20-11-5-2-6-14-16-11/h2,5-6,10H,3-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIXANQXVSIOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the pyridazin moiety enhances its pharmacological profile. The synthesis typically involves multi-step procedures that incorporate various reagents and conditions to yield the desired thiadiazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : Compounds derived from 1,3,4-thiadiazole exhibited IC50 values indicating potent activity. For example, a derivative with a similar scaffold demonstrated an IC50 of 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative effects .

- HepG2 (liver cancer) : Another study reported that certain thiadiazole derivatives induced cell cycle arrest in HepG2 cells, leading to apoptosis as evidenced by increased levels of pro-apoptotic markers like Bax and caspase 9 .

Antimicrobial Properties

Thiadiazoles are also recognized for their antimicrobial activities. Research indicates that derivatives can exhibit significant antibacterial and antifungal properties. For example:

- A study on 1,3,4-thiadiazole derivatives indicated effectiveness against various bacterial strains, which is attributed to their ability to disrupt microbial cell membranes .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

- Inhibition of key enzymes : Many thiadiazoles act as enzyme inhibitors in metabolic pathways critical for cancer cell survival.

- Induction of apoptosis : The activation of apoptotic pathways through modulation of Bcl-2 family proteins is a common mechanism observed in studies involving these compounds.

Case Studies and Research Findings

Several case studies illustrate the promising biological activity of thiadiazole derivatives:

- Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of synthesized compounds against MCF-7 and HepG2 cell lines using MTT assays. Results showed that modifications in structure significantly influenced activity levels .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to various biological targets, providing insights into their potential therapeutic applications .

Data Tables

| Activity Type | Cell Line/Organism | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |

| Anticancer | HepG2 | 5.36 | Cell cycle arrest |

| Antimicrobial | Various bacterial strains | Variable | Membrane disruption |

Scientific Research Applications

Structure

The compound consists of a thiadiazole ring fused with a piperidine moiety, which is known for its biological activity. The presence of the pyridazine unit enhances its pharmacological properties.

Antimicrobial Activity

Thiadiazole derivatives, including the target compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with thiadiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

- Antibacterial Activity : Research has demonstrated that certain thiadiazole derivatives possess minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : The compound's structure suggests potential efficacy against fungal infections, supported by studies showing that similar derivatives exhibit antifungal properties .

Anticancer Properties

Thiadiazoles are recognized for their anticancer potential. The compound under discussion may be effective against various cancer cell lines. Research has indicated that derivatives of 1,3,4-thiadiazole can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells . Specific findings include:

- Cytotoxicity Against Tumor Cells : Studies have shown that certain thiadiazole derivatives can selectively target cancer cells without harming healthy cells, making them promising candidates for cancer therapy .

Neuropharmacological Effects

Emerging research suggests that thiadiazole derivatives may possess neuropharmacological effects. Compounds similar to the target molecule have been investigated for their sedative and anxiolytic properties, potentially leading to new treatments for anxiety disorders .

Ion Channel Modulation

Recent studies have explored the role of thiadiazoles in modulating ion channels within cellular membranes. This property could be leveraged for developing drugs targeting ion channel-related diseases .

Comprehensive Data Table

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,3,4-thiadiazole derivatives against multiple bacterial strains. The results highlighted that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity compared to existing antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that specific thiadiazole derivatives led to significant reductions in cell viability. These findings suggest the potential for developing new anticancer agents based on the thiadiazole scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogs from recent literature:

Core Heterocycle Variations

- Thiadiazole vs. Benzothiazole/Pyrazolone: The target compound’s 1,2,3-thiadiazole (4-methyl-substituted) differs from benzothiazole or pyrazolone cores in analogs like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one . Thiadiazoles exhibit higher electronegativity, enhancing metabolic stability but reducing solubility compared to benzothiazoles. Pyridazine (in the target) vs.

Substituent Effects

- 4-Methyl Thiadiazole : This substituent increases lipophilicity (LogP ~2.8 estimated) compared to unsubstituted thiadiazoles, possibly improving membrane permeability but reducing aqueous solubility.

- Pyridazin-3-yloxy Piperidine : The ether linkage and pyridazine ring introduce conformational rigidity and hydrogen-bond acceptor sites, contrasting with flexible allyl or phenyl groups in pyrazolone derivatives .

Tabulated Structural and Functional Comparison

Q & A

Q. How can researchers optimize the synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone to improve yield and purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including coupling between the thiadiazole and pyridazinyl-piperidine moieties. Key steps include:

- Coupling Reactions : Use coupling agents like EDCI/HOBt or palladium catalysts for C–N bond formation .

- Solvent Optimization : Ethanol or DMF under reflux (60–80°C) may enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (DMF/ethanol) improves purity .

- Yield Monitoring : Track intermediates via TLC and characterize final products using NMR and MS .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., piperidine C–O–pyridazine linkage, thiadiazole CH3 group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers assess the compound’s stability under varying pH conditions for biological assays?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .

- Kinetic Analysis : Calculate half-life (t½) under physiological pH (7.4) to guide assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiadiazole and pyridazine moieties in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methyl-thiadiazole with oxadiazole or thiazole groups, and modify pyridazine substituents (e.g., Cl, OCH3) .

- Biological Screening : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., bacterial strains) using enzyme inhibition or MIC assays .

- Computational Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) and correlate with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization + SPR for binding affinity) .

- Standardized Protocols : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers or assay-specific biases .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation via CYP3A4, glucuronidation) with Schrödinger’s MetaSite .

Q. What experimental approaches address low aqueous solubility during in vivo studies?

- Methodological Answer :

- Formulation Optimization : Use co-solvents (PEG 400), surfactants (Tween 80), or cyclodextrin complexes .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.